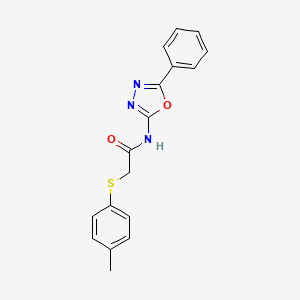
O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate is a chemical compound with the CAS Number: 2107987-82-4 . It has a molecular weight of 281.32 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C10H10F3NOS2 . The InChI Code is 1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-3-4-8(14-5-7)10(11,12)13/h3-5H,2,6H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Functionalized Tetrahydropyridines
A study by Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process that synthesizes highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This process highlights the utility of carbonodithioate and related compounds in synthesizing complex organic structures with high regioselectivity and excellent yields, emphasizing their importance in organic synthesis and medicinal chemistry research (Zhu, Lan, & Kwon, 2003).
2. Advanced Materials for Environmental Remediation
El-Shafey et al. (2016) explored the use of surface functionalized activated carbons derived from date palm leaflets for the removal of methylene blue from water. This study involves the modification of activated carbon surfaces with various functional groups, including those introduced by carbonodithioate-related compounds, demonstrating the compound's potential in creating materials for environmental cleanup and water purification (El-Shafey, Ali, Al-Busafi, & Al-Lawati, 2016).
3. Fluorinated Reagents for Radical Generation
Clemente-Tejeda and Zard (2015) developed a new fluorinated reagent, O-ethyl S-(1,2,2,2-tetrafluoroethyl) carbonodithioate (xanthate), for generating and capturing 1,2,2,2-tetrafluoroethyl radicals. This reagent facilitates the introduction of the CF3CHF motif onto various olefinic substrates, showcasing the role of carbonodithioate derivatives in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Clemente-Tejeda & Zard, 2015).
4. Catalysis and Polymerization
Research on chromium complexes for ethylene oligomerization by Small et al. (2004) utilized tridentate pyridine-based ligands, including those related to the structural motifs of carbonodithioates. This study contributes to the field of olefin polymerization, indicating the potential of such compounds in developing new catalyst systems for the production of polymers with specific properties (Small, Carney, Holman, O'rourke, & Halfen, 2004).
5. Nucleotide Modification
Takaku et al. (1976) found O-Ethyl S-benzoyldithiocarbonate to be a useful reagent for the benzoylation of the 4-amino groups of cytidine 5′-phosphate and deoxycytidine 5′-phosphate. This research underscores the compound's relevance in nucleotide chemistry and its potential applications in biochemistry and molecular biology (Takaku, Shimada, Morita, & Hata, 1976).
Safety and Hazards
Eigenschaften
IUPAC Name |
O-ethyl [6-(trifluoromethyl)pyridin-3-yl]methylsulfanylmethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-3-4-8(14-5-7)10(11,12)13/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEBMWWBMBZJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=CN=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)
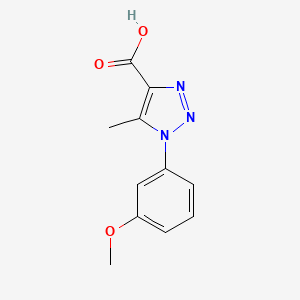

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2723710.png)

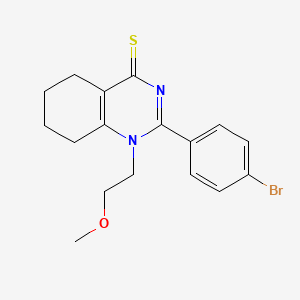
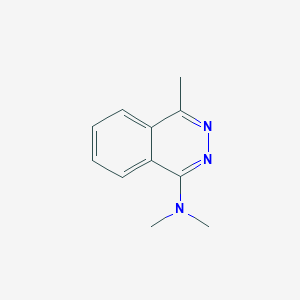
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2723719.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2723720.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)
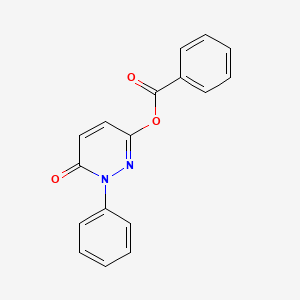
![methyl 3-(methylcarbamoyl)-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723725.png)
